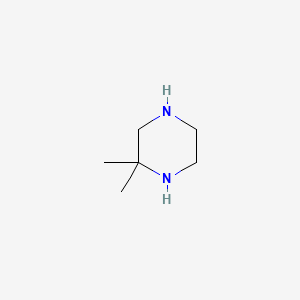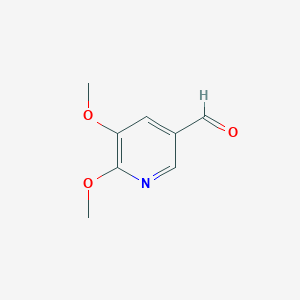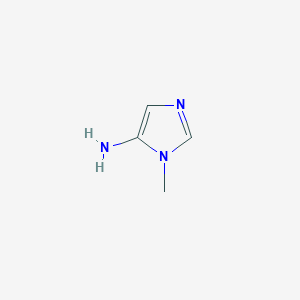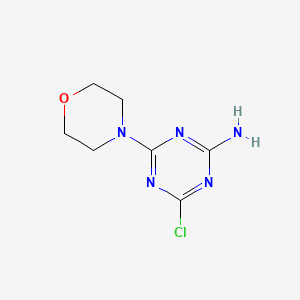
2,2-Dimethylpiperazine
Übersicht
Beschreibung
2,2-Dimethylpiperazine (also known as DMPP ) is a heterocyclic organic compound with the empirical formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . It is a colorless, hygroscopic solid that plays a significant role in various chemical applications.
Synthesis Analysis
Several synthetic routes exist for the preparation of This compound . One common method involves the reaction of diethanolamine with m-chloroaniline . Alternatively, it can be synthesized by reacting m-chloroaniline with bis(2-chloroethyl)amine or by the reaction of piperazine with m-dichlorobenzene .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
- Crystal Structure Analysis : The crystal structure of trans-2,5-Dimethylpiperazine has been elucidated using X-ray methods, revealing a centrosymmetric molecule with a chair form piperazine ring and equatorial methyl groups. This structure forms infinite ribbons linked by N–H···N hydrogen bonds (Okamoto et al., 1982).
Medical Applications
- Medical Implant Applications : Piperazine copolymers, including those derived from trans-2,5-Dimethylpiperazine, have been investigated for use in medical implants, particularly for cornea replacement in the eye. These studies focused on thermal stability, resistance to UV and visible radiation, and blood coagulation tests (Bruck, 1969).
Chemical Synthesis
- Synthesis of Delta-Opioid Receptor Ligands : An efficient synthesis method for (-)-1-allyl-(2S,5R)-dimethylpiperazine, an intermediate in the synthesis of delta-opioid receptor ligands, has been developed starting from trans-2,5-Dimethylpiperazine. This process is significant for producing large quantities of enantiomerically pure diamine (Janetka et al., 2003).
Molecular Studies
- Study of Radical Cations : The radical cation of N,N-dimethylpiperazine has been studied for its structural properties, with findings indicating strong interactions through bonds leading to a symmetric charge-delocalized structure. This research provides insights into molecular behavior in radical cations (Brouwer et al., 1998).
Antimicrobial Properties
- Antimicrobial Activity : Piperazine derivatives, including those of 2,2-DDimethylpiperazine, have been studied for their antimicrobial properties. Methylpiperazine and dimethylpiperazine derivatives of chitosan showed antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. These findings highlight the potential application of 2,2-Dimethylpiperazine derivatives in antimicrobial treatments (Másson et al., 2008).
Synthesis Processes
- Intermolecular Cyclization : Research has explored the synthesis of N,N'-dimethylpiperazine via intermolecular cyclization of diethanolamine and methylamine, using zeolites under high-pressure conditions. This study contributes to the understanding of efficient synthesis methods for compounds like this compound (Narender et al., 2001).
Polymer Chemistry
- Polyurethane Foam Production : The use of 1,4-dimethylpiperazine as a catalyst in producing polyether foam has been evaluated. This study demonstrated that 1,4-dimethylpiperazine offers advantages in in-mold flowability and cure times for foam production, compared to traditional catalysts (Samarappuli & Liyanage, 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found to interact with a variety of biological targets, but the specific targets of 2,2-Dimethylpiperazine remain to be identified.
Mode of Action
It’s known that piperazine derivatives can act as ligands, binding to various receptors and enzymes in the body, which can lead to a variety of biological effects . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Piperazine derivatives can potentially affect a variety of biochemical pathways depending on their specific targets
Eigenschaften
IUPAC Name |
2,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWSBOFSUJCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562743 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84477-72-5 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 2,2-Dimethylpiperazine as a ligand affect the structure of diruthenium(IV,IV) compounds?
A1: Research indicates that this compound acts as a terminal ligand, coordinating to the central Ru(μ-O)2(μ-O3C)2Ru core of the diruthenium(IV,IV) compound []. This coordination occurs through the nitrogen atoms of the piperazine ring. Notably, the number of methyl (-CH3) groups on the piperazine ring influences the Ru-Ru bond distance within the compound. For instance, the compound with this compound exhibits a shorter Ru-Ru bond compared to analogous compounds containing piperazine or 2-methylpiperazine []. This observation suggests that the steric bulk of the ligand can influence the overall geometry and bond lengths within the diruthenium complex.
Q2: Are there any spectroscopic features unique to diruthenium(IV,IV) compounds containing this compound?
A2: Yes, Raman spectroscopy combined with theoretical calculations reveals a distinct spectroscopic signature for these compounds. A strong band observed around 360 cm-1 in the Raman spectra of these compounds is attributed to the stretching vibration of the Ru-Ru bond []. This spectral feature provides a valuable tool for identifying and characterizing diruthenium(IV,IV) compounds containing this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)









